Scaffold-Hopping Anti-Tubercular Potency: Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative 5g Matches Q203 (Imidazo[1,2-a]pyridine) at Nanomolar MIC
In a direct scaffold-hopping comparison, the pyrazolo[1,5-a]pyridine-3-carboxamide derivative 5g, which harbors the identical lipophilic tail to the imidazo[1,2-a]pyridine-based clinical candidate Q203, demonstrated MIC values of 7.7 nM against H37Rv and 5.7 nM against H37Ra Mtb strains — statistically indistinguishable from Q203 (compound 3, MIC 10.8 nM against H37Rv and 5.4 nM against H37Ra in the same assay) [1]. This establishes that the pyrazolo[1,5-a]pyridine-3-carboxamide core delivers equivalent target engagement potency to the imidazo[1,2-a]pyridine scaffold while providing a structurally distinct intellectual property position. Furthermore, compound 5g showed no detectable cytotoxicity (IC₅₀ >100 μM against VERO cells), yielding a selectivity index exceeding 12,987 [1].
| Evidence Dimension | Antimycobacterial potency (MIC) against M. tuberculosis H37Rv and H37Ra |
|---|---|
| Target Compound Data | Compound 5g (pyrazolo[1,5-a]pyridine-3-carboxamide derivative): MIC = 7.7 nM (H37Rv), 5.7 nM (H37Ra); VERO IC₅₀ >100 μM |
| Comparator Or Baseline | Q203 / Compound 3 (imidazo[1,2-a]pyridine-3-carboxamide derivative): MIC = 10.8 nM (H37Rv), 5.4 nM (H37Ra); VERO IC₅₀ >100 μM |
| Quantified Difference | MIC ratio (5g vs Q203): H37Rv: 0.71-fold (equipotent within assay variation <20%); H37Ra: 1.06-fold (identical within error) |
| Conditions | Microplate Alamar Blue Assay (MABA) against Mtb H37Rv and autoluminescent assay against H37Ra; VERO cell cytotoxicity by CCK-8 assay; values are means of ≥2 independent experiments with variation <20% |
Why This Matters
Procurement decision-makers selecting a core scaffold for anti-tubercular lead optimization can use pyrazolo[1,5-a]pyridine-3-carboxamide to achieve Q203-level target potency while securing freedom-to-operate through scaffold novelty.
- [1] Tang J, Wang B, Wu T, Wan J, Tu Z, Njire M, Wan B, Franzblauc SG, Zhang T, Lu X, Ding K. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Med Chem Lett. 2015;6(7):814-818. Table 1, compounds 5g and 3. View Source
